

Technical Guide: Applications of 5-Chloroisophthalaldehyde in Advanced Materials Science

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Compound of Interest

Compound Name: 5-Chloroisophthalaldehyde

CAS No.: 105511-08-8

Cat. No.: B017556

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Abstract

5-Chloroisophthalaldehyde (5-Cl-IPA) is a bifunctional building block characterized by

symmetry, possessing two reactive formyl groups at the 1,3-positions and an electron-withdrawing chlorine substituent at the 5-position. Unlike its non-halogenated parent (isophthalaldehyde), 5-Cl-IPA offers a unique "orthogonal reactivity" profile. The aldehyde groups facilitate rapid condensation (Schiff base formation) to construct polymeric backbones, while the chlorine moiety serves as a latent handle for Post-Synthetic Modification (PSM) or as an electronic modulator in optical applications. This guide details its application in Covalent Organic Frameworks (COFs), fluorescent chemosensors, and bioactive heterocycles.

Part 1: Covalent Organic Frameworks (COFs)

The "Latent Handle" Strategy

In Reticular Chemistry, 5-Cl-IPA is a premium linker for constructing functionalized COFs. The chlorine atom is generally inert under the reversible solvothermal conditions required to crystallize the COF (imine formation). Once the framework is locked, the chlorine can be subjected to nucleophilic aromatic substitution (

) or metal-catalyzed coupling, introducing complex functionalities (e.g., amines, thiols, azides) that would otherwise poison the crystallization process.

Protocol: Synthesis of Cl-Functionalized Imine COF

Objective: Synthesis of a 2D hexagonal COF using 5-Cl-IPA and 1,3,5-Tris(4-aminophenyl)benzene (TAPB).

Reagents:

- Linker A: **5-Chloroisophthalaldehyde** (0.15 mmol)
- Linker B: TAPB (0.10 mmol)
- Solvent System: Mesitylene / 1,4-Dioxane (1:1 v/v)
- Catalyst: Aqueous Acetic Acid (6 M)

Step-by-Step Methodology:

- Dissolution: In a Pyrex tube (o.d. × i.d. = 10 × 8 mm), charge Linker A (25.3 mg) and Linker B (35.1 mg). Add 1.0 mL of the solvent mixture.
- Sonication: Sonicate for 10 minutes until a homogenous dispersion is achieved.
- Catalysis: Add 0.1 mL of 6 M acetic acid. The solution may turn turbid immediately (rapid amorphous precipitation).
- Degassing (Critical): Flash freeze the tube in liquid nitrogen. Connect to a high-vacuum manifold and pump down to < 50 mTorr. Thaw. Repeat this "Freeze-Pump-Thaw" cycle 3 times to remove oxygen (prevents amine oxidation and defect formation).
- Sealing: Flame-seal the tube under static vacuum.
- Crystallization: Place the sealed tube in a programmable oven.
 - Ramp: 25°C to 120°C over 2 hours.
 - Dwell: Hold at 120°C for 72 hours.
- Isolation: Cool to room temperature. Filter the precipitate and wash exhaustively with THF and Acetone (Soxhlet extraction recommended for 12 hours) to remove unreacted

monomers.

- Activation: Dry under dynamic vacuum at 100°C for 12 hours.

Validation Parameters:

Parameter	Method	Expected Outcome
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| Crystallinity | PXRD | Sharp peaks at low

(approx 2-4°) indicating long-range order. | | Linkage | FT-IR | Disappearance of -CHO stretch (

1690 cm⁻¹); Appearance of -C=N stretch (

1620 cm⁻¹). | | Porosity |

Isotherm (77 K) | Type I isotherm (steep uptake at low P/P₀) indicating microporosity. |

Workflow Diagram: Synthesis & Post-Synthetic Modification

The following diagram illustrates the conversion of the Cl-COF into an Azide-COF for "Click" chemistry applications.



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Caption: Workflow for converting **5-Chloroisophthalaldehyde** into a "Click-Ready" Azide-COF via Post-Synthetic Modification.

Part 2: Fluorescent Chemosensors

Mechanism: Photoinduced Electron Transfer (PET)

In 5-Cl-IPA derivatives, the chlorine atom acts as an electron-withdrawing group (EWG). When condensed with a fluorophore (e.g., hydrazine-functionalized rhodamine or coumarin), the Cl group modulates the HOMO-LUMO gap.

- Off-State: The lone pair of the imine nitrogen quenches fluorescence via PET.
- On-State: Binding of a target ion (e.g.,
,
) to the imine/Cl pocket inhibits PET, restoring fluorescence.

Protocol: Synthesis of a Bis-Schiff Base Sensor

Objective: Synthesis of a "Turn-On" probe for heavy metal detection.

Reagents:

- **5-Chloroisophthalaldehyde** (1.0 mmol)
- 2-Hydrazinobenzothiazole (2.1 mmol) (Fluorophore unit)
- Ethanol (Absolute)
- Catalytic HCl

Methodology:

- Reflux: Dissolve 5-Cl-IPA (168 mg) in 20 mL hot ethanol.
- Addition: Dropwise add the solution of 2-hydrazinobenzothiazole (346 mg) in 10 mL ethanol.
- Reaction: Add 2 drops of conc. HCl. Reflux at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- Precipitation: Cool to room temperature. The Schiff base usually precipitates as a yellow/orange solid.

- Purification: Filter and recrystallize from hot ethanol to ensure removal of mono-substituted byproducts.

Sensing Protocol:

- Prepare a

M stock solution of the probe in DMSO/Water (1:9 v/v).
- Aliquot 2 mL into a quartz cuvette.
- Titrate with metal perchlorate salts (

equivalents).
- Monitor emission spectra (

typically

350-400 nm depending on the benzothiazole moiety).

Part 3: Pharmaceutical Intermediates

While primarily a materials precursor, 5-Cl-IPA is critical in drug discovery for synthesizing Muramyl Dipeptide (MDP) analogues and other immunomodulators. The 1,3-dialdehyde configuration allows for the rapid formation of fused heterocycles (e.g., quinazolines) via the Friedländer synthesis.

Key Reaction: 5-Cl-IPA + 2-Aminoacetophenone

Chlorinated Poly-Aromatic Heterocycle.

- Significance: The Chlorine atom improves the lipophilicity and metabolic stability (blocking P450 oxidation sites) of the resulting pharmacophore.

References

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- Source: Chemical Society Reviews (2019).
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- Relevance: Establishes the foundational logic for using halide-functionalized linkers (like 5-Cl-IPA)
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 - Relevance: Details the kinetics and mechanisms of aldehyde-amine condensations for sensing applications, relevant to the 5-Cl-IPA sensor protocol.
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 - Title: Covalent Organic Frameworks: Design, Synthesis and Applications. [\[7\]](#)
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 - Source: Chemical Reviews (2016).
 - URL: [\[Link\]](#)
 - Relevance: Supports the use of the Chlorine substituent in 5-Cl-IPA for crystal engineering and electronic modulation in optical m

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